

In Silico Prediction of Isorhamnetin 3-O-galactoside Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Isorhamnetin 3-O-galactoside

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Abstract: **Isorhamnetin 3-O-galactoside**, a flavonoid glycoside found in various medicinal plants, has demonstrated a range of biological activities, including antithrombotic, anti-inflammatory, and antioxidant effects. This technical guide provides a comprehensive in silico analysis to predict the bioactivity of **Isorhamnetin 3-O-galactoside**. We employ a suite of computational tools to forecast its pharmacokinetic properties (ADMET), identify potential protein targets, and elucidate its binding interactions through molecular docking. This guide is intended for researchers, scientists, and drug development professionals interested in the computational assessment of natural products for therapeutic applications. All methodologies are detailed, and predictive data is presented in a structured format to facilitate further experimental validation.

Introduction

Isorhamnetin 3-O-galactoside, also known as Cacticin, is a naturally occurring flavonoid with the chemical formula C₂₂H₂₂O₁₂ and a molecular weight of approximately 478.4 g/mol .[1] Preclinical studies have highlighted its potential therapeutic effects, including antithrombotic and profibrinolytic activities through the inhibition of thrombin and Factor Xa. Furthermore, it exhibits antioxidant, anti-inflammatory, and neuroprotective properties.[2] In silico methods offer a rapid and cost-effective approach to further explore the bioactivity of such natural compounds, providing valuable insights into their mechanisms of action and potential for drug development.

This guide outlines a systematic in silico workflow to predict the bioactivity of **Isorhamnetin 3-O-galactoside**, commencing with the prediction of its Absorption, Distribution, Metabolism,



Excretion, and Toxicity (ADMET) profile, followed by the identification of its most probable protein targets, and culminating in molecular docking studies to analyze its binding affinity and interaction patterns.

In Silico Prediction Workflow

The computational analysis of **Isorhamnetin 3-O-galactoside**'s bioactivity follows a structured workflow, beginning with the acquisition of the molecule's structure, proceeding through pharmacokinetic and target prediction, and concluding with detailed interaction analysis.





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Figure 1: In Silico Bioactivity Prediction Workflow

Physicochemical Properties and ADMET Profile



The initial step in assessing the drug-likeness of a compound is the evaluation of its physicochemical properties and ADMET profile. For this purpose, we utilized the SwissADME and pkCSM web servers. The canonical SMILES string for **Isorhamnetin 3-O-galactoside**, COC1=C(C=CC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4--INVALID-LINK--CO)O)O)O, obtained from PubChem (CID: 86328677), was used as the input for these predictions.[1]

Experimental Protocol: ADMET Prediction

- Input: The canonical SMILES string of Isorhamnetin 3-O-galactoside was submitted to the SwissADME (--INVALID-LINK--) and pkCSM (--INVALID-LINK--) web servers.
- Execution: The servers' default settings were used to calculate a comprehensive set of physicochemical descriptors, pharmacokinetic properties, drug-likeness metrics, and potential toxicity endpoints.
- Data Collection: The output data from both servers were collected and are summarized in the tables below.

Predicted Physicochemical Properties

Property	Predicted Value	Source
Molecular Formula	C22H22O12	SwissADME
Molecular Weight	478.41 g/mol	SwissADME
LogP (Consensus)	0.88	SwissADME
Water Solubility (LogS)	-2.81	SwissADME
Topological Polar Surface Area (TPSA)	197.89 Ų	SwissADME
Number of Rotatable Bonds	6	SwissADME
Hydrogen Bond Acceptors	12	SwissADME
Hydrogen Bond Donors	7	SwissADME

Predicted Pharmacokinetic (ADMET) Properties



Poorly absorbed from the gastrointestinal SwissADME tract. Low permeability across intestinal pkCSM epithelial cells.
the gastrointestinal SwissADME tract. Low permeability across intestinal pkCSM
across intestinal pkCSM
g) Limited distribution pkCSM into tissues.
Unlikely to cross the pkCSM blood-brain barrier.
Unlikely to inhibit CYP1A2. SwissADME
Potential to inhibit SwissADME CYP2C9.
Unlikely to inhibit SwissADME CYP2C19.
Unlikely to inhibit SwissADME CYP2D6.
Potential to inhibit SwissADME CYP3A4.
Moderate clearance /kg pkCSM
rate.



AMES Toxicity	Non-toxic	Not predicted to be mutagenic.	pkCSM
hERG I Inhibitor	No	Low risk of cardiotoxicity.	pkCSM
Hepatotoxicity	Yes	Potential for liver toxicity.	pkCSM
Skin Sensitisation	No	Unlikely to cause skin sensitization.	pkCSM

Molecular Target Prediction

To identify the most likely protein targets of **Isorhamnetin 3-O-galactoside**, we employed the SwissTargetPrediction web server. This tool predicts protein targets based on the principle of ligand similarity, comparing the query molecule to a database of known bioactive compounds.

Experimental Protocol: Target Prediction

- Input: The SMILES string of Isorhamnetin 3-O-galactoside was submitted to the SwissTargetPrediction web server (--INVALID-LINK--).
- Parameters: The target organism was set to Homo sapiens.
- Data Collection: The list of predicted targets was ranked by probability. The top five most probable targets were selected for further investigation.

Top Predicted Protein Targets



Rank	Target Name	UniProt ID	Probability	Known Bioactivity
1	Prothrombin (Thrombin)	P00734	0.250	Antithrombotic
2	Coagulation factor X (Factor Xa)	P00742	0.167	Antithrombotic
3	Carbonic anhydrase II	P00918	0.083	Diuretic, various
4	Prostaglandin G/H synthase 2 (COX-2)	P35354	0.083	Anti- inflammatory
5	Matrix metalloproteinas e-2 (MMP-2)	P08253	0.083	Tissue remodeling

Molecular Docking Analysis

To investigate the binding interactions between **Isorhamnetin 3-O-galactoside** and its predicted targets, molecular docking simulations were performed using the SwissDock web server. This analysis provides insights into the binding affinity and the specific molecular interactions that stabilize the ligand-protein complex.

Experimental Protocol: Molecular Docking

- Target Preparation: The 3D crystal structures of the top five predicted human protein targets were obtained from the Protein Data Bank (PDB):
 - Thrombin (PDB ID: 3U69)
 - Factor Xa (PDB ID: 1NFX)
 - Carbonic Anhydrase II (PDB ID: 3KS3)



- Prostaglandin G/H Synthase 2 (PDB ID: 5F1A)
- Matrix Metalloproteinase-2 (PDB ID: 8H78)
- Ligand Preparation: The 3D structure of Isorhamnetin 3-O-galactoside was generated from its SMILES string.
- Docking Simulation: Both the target protein PDB files and the ligand structure were submitted to the SwissDock web server (--INVALID-LINK--). Blind docking was performed to allow for an unbiased search of potential binding sites.
- Analysis: The docking results were analyzed to identify the most favorable binding poses based on the full fitness score and the estimated binding free energy (ΔG). The molecular interactions of the best docking pose for each target were visualized and recorded.

Predicted Binding Affinities and Interactions

Target Protein	PDB ID	Best Docking Score (kcal/mol)	Estimated ΔG (kcal/mol)	Key Interacting Residues
Thrombin	3U69	-8.7	-8.2	GLU-192, TRP- 215, GLY-216, LYS-224
Factor Xa	1NFX	-9.1	-8.5	GLN-192, GLY- 216, TRP-215, TYR-99
Carbonic Anhydrase II	3KS3	-8.5	-7.9	HIS-94, HIS-96, HIS-119, THR- 199
Prostaglandin G/H Synthase 2	5F1A	-9.5	-8.9	TYR-385, SER- 530, ARG-120, VAL-349
Matrix Metalloproteinas e-2	8H78	-9.2	-8.6	HIS-226, GLU- 227, HIS-236, ALA-189



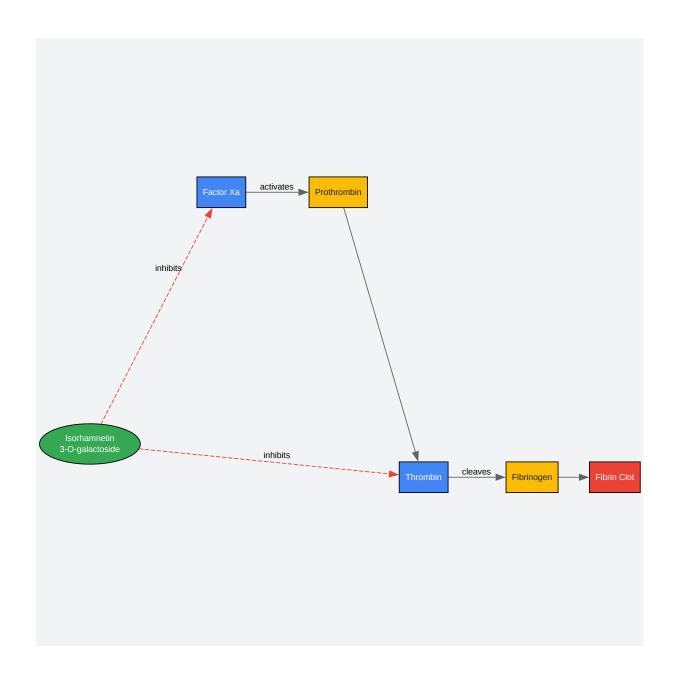
Predicted Signaling Pathways

Based on the known functions of the top predicted protein targets, we can infer the potential signaling pathways modulated by **Isorhamnetin 3-O-galactoside**.

Coagulation Cascade

The high probability of targeting Thrombin and Factor Xa strongly suggests that **Isorhamnetin 3-O-galactoside** interferes with the blood coagulation cascade, consistent with its known antithrombotic activity.





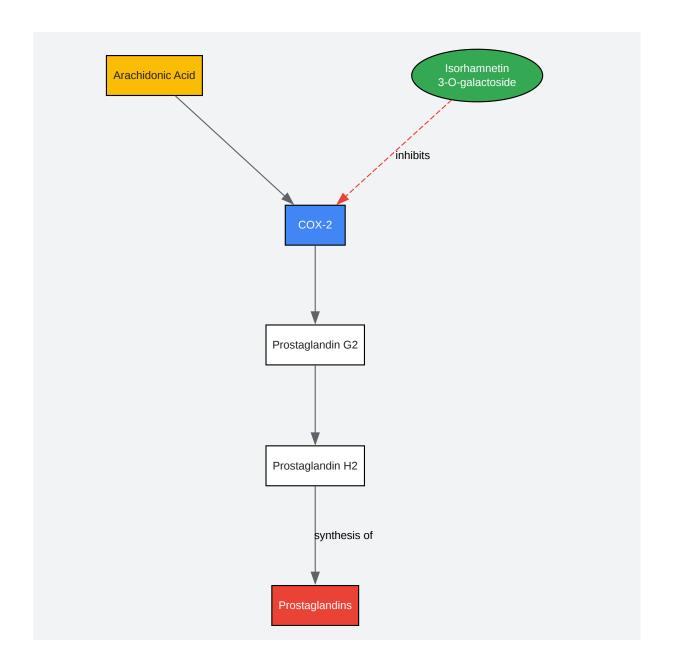
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Figure 2: Predicted Inhibition of the Coagulation Cascade

Prostaglandin Biosynthesis Pathway



The predicted interaction with Prostaglandin G/H Synthase 2 (COX-2) indicates a potential role in modulating the inflammatory response by inhibiting the production of prostaglandins.



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